molecular formula C8H16Cl2N4 B2934531 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride CAS No. 2580239-91-2

1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride

Cat. No. B2934531
CAS RN: 2580239-91-2
M. Wt: 239.14
InChI Key: ZCQWYEJIKCXGFQ-UHFFFAOYSA-N
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Description

“1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient preparation of 1-(pyrrolidin-2-yl)-1H-pyrazoles, -imidazoles, and -1H-1,2,4-triazoles by alkylation of azoles (viz. pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H14N4.2ClH/c1-11-5-3-10-8(11)12-4-2-7(9)6-12;;/h3,5,7H,2,4,6,9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 239.15 .

Scientific Research Applications

Synthesis Techniques and Applications

  • The development of synthetic methods for heterocyclic compounds, like pyrido[1,2-a]benzimidazoles, is significant for medicinal chemistry and materials science due to their solubility, DNA intercalation properties, and fluorescence. These compounds, including structures related to 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine, are synthesized through transition-metal-catalyzed intramolecular CH amination approaches, highlighting their potential in creating biologically active molecules (Masters et al., 2011).

Chemical Characterization and Interactions

  • Research on non-covalent interactions within certain thioureas has been conducted, offering insights into the structural and electronic properties of molecules similar to 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine. These studies use techniques like FT-IR, FT-Raman, and NMR spectroscopy, contributing to our understanding of molecular interactions and stability (Zhang et al., 2018).

Pharmacological Potentials

  • The search for new pharmacologically active compounds led to the discovery of dialkylaminobenzimidazoles with significant NHE-inhibiting, antiaggregatory, and antiserotonin activities. These findings underscore the potential of compounds like 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine in developing new therapeutic agents (Zhukovskaya et al., 2017).

Novel Synthesis and Biological Activity

  • The synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids demonstrates an efficient and reusable method for producing compounds with potential medicinal chemistry applications. This research indicates the versatility of synthetic approaches for generating molecules with significant biological activity (Shaabani et al., 2006).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride” and similar compounds could potentially be used in the development of novel drugs with diverse biological activities.

properties

IUPAC Name

1-(1-methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-11-5-3-10-8(11)12-4-2-7(9)6-12;;/h3,5,7H,2,4,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWYEJIKCXGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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